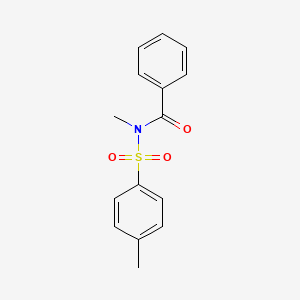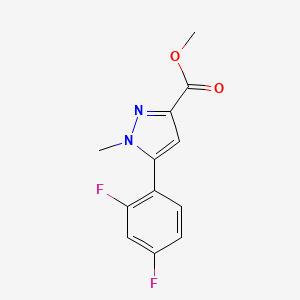
Methyl 5-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound known for its significant applications in medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a pyrazole ring substituted with a difluorophenyl group and a carboxylate ester. Its unique structure imparts specific chemical and biological properties, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-3-carboxylate typically involves a multi-step process. One common method starts with the reaction of 2,4-difluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyrazole ring. The final step involves esterification with methanol to produce the desired compound .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and purity while minimizing costs and environmental impact. The use of inexpensive starting materials and efficient reaction conditions, such as the use of catalysts and optimized temperatures, is crucial. The process may also involve continuous flow techniques to improve scalability and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups on the pyrazole ring, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce various pyrazoline derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis .
Aplicaciones Científicas De Investigación
Methyl 5-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-3-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules for studying biological pathways and mechanisms.
Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, including anti-inflammatory, antimicrobial, and anticancer drugs.
Industry: The compound’s derivatives are used in the production of agrochemicals, dyes, and other industrial products
Mecanismo De Acción
The mechanism of action of Methyl 5-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit or modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The difluorophenyl group enhances its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate: A similar compound with a pyrrole ring instead of a pyrazole ring.
(5S)-3-Anilino-5-(2,4-difluorophenyl)-5-methyl-1,3-oxazolidine-2,4-dione: Another compound with a difluorophenyl group but different core structure
Uniqueness
Methyl 5-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a difluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C12H10F2N2O2 |
|---|---|
Peso molecular |
252.22 g/mol |
Nombre IUPAC |
methyl 5-(2,4-difluorophenyl)-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C12H10F2N2O2/c1-16-11(6-10(15-16)12(17)18-2)8-4-3-7(13)5-9(8)14/h3-6H,1-2H3 |
Clave InChI |
YWLUGHBXEDHZEM-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)C(=O)OC)C2=C(C=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Phenylbenzo[h]cinnoline](/img/structure/B14118536.png)
![9-(4-chlorophenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14118542.png)

![2-Buten-1-one, 1-[(2S)-2-[[4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl]Methyl]-1-pyrrolidinyl]-4-(diMethylaMino)-, (2E)-](/img/structure/B14118563.png)
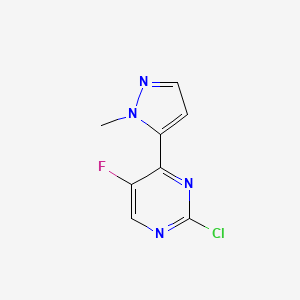

![5-bromo-N'-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B14118578.png)
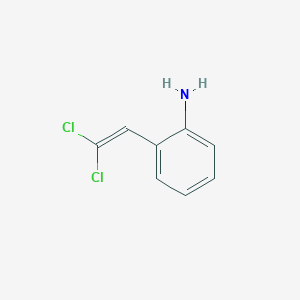
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14118585.png)
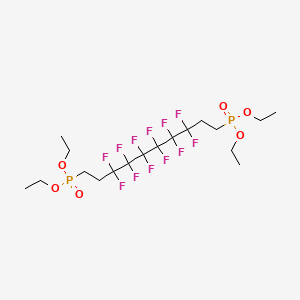
![8-(3-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14118596.png)
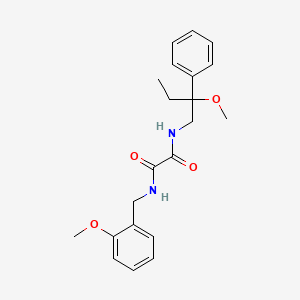
![3-(Trifluoromethyl)[1,1-biphenyl]-4-ethanol](/img/structure/B14118606.png)
